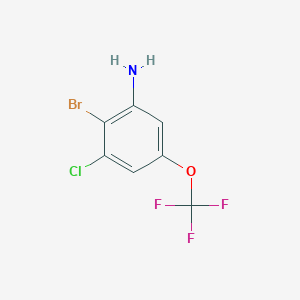

2-Bromo-3-chloro-5-(trifluoromethoxy)aniline

Description

Properties

IUPAC Name |

2-bromo-3-chloro-5-(trifluoromethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClF3NO/c8-6-4(9)1-3(2-5(6)13)14-7(10,11)12/h1-2H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXJGITPZICYMPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)Br)Cl)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenation of Aniline Derivatives

- Starting Materials : Aniline derivatives are used as starting materials.

- Halogenation : Bromine and chlorine are introduced into the aniline ring using appropriate reagents and catalysts.

- Trifluoromethoxy Group Introduction : The trifluoromethoxy group is introduced using trifluoromethoxy reagents under controlled conditions.

Detailed Synthesis Steps

Step 1: Preparation of Aniline Derivative

- Begin with an appropriate aniline derivative.

- Perform necessary protection or activation steps if required.

Step 2: Halogenation

- Use bromine and chlorine reagents to introduce these halogens into the aniline ring.

- Employ a catalyst if necessary to facilitate the reaction.

Step 3: Introduction of Trifluoromethoxy Group

- Utilize a trifluoromethoxy reagent to introduce this group into the aniline ring.

- Ensure controlled conditions to achieve the desired regioselectivity.

Chemical and Physical Properties

| Property | Description |

|---|---|

| Molecular Formula | C7H4BrClF3NO |

| Molecular Weight | 290.46 g/mol |

| CAS Number | 1807123-57-4 |

| IUPAC Name | 2-bromo-3-chloro-5-(trifluoromethoxy)aniline |

| Standard InChI | InChI=1S/C7H4BrClF3NO/c8-6-4(9)1-3(2-5(6)13)14-7(10,11)12/h1-2H,13H2 |

| Standard InChIKey | AXJGITPZICYMPS-UHFFFAOYSA-N |

Biological Activity and Applications

2-Bromo-3-chloro-5-(trifluoromethoxy)aniline is of interest in medicinal chemistry due to its potential interactions with biological targets such as enzymes or receptors. The presence of halogen and trifluoromethoxy groups enhances its binding affinity and specificity, making it a promising candidate for drug development.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-chloro-5-(trifluoromethoxy)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: Reduction reactions can convert the compound into amine derivatives.

Substitution: The halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products Formed

Oxidation: Nitro and nitroso derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted anilines depending on the nucleophile used.

Scientific Research Applications

2-Bromo-3-chloro-5-(trifluoromethoxy)aniline has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

Industry: The compound is used in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-3-chloro-5-(trifluoromethoxy)aniline depends on its application. In biological systems, the compound may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of halogen and trifluoromethoxy groups can enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

- Electron-Withdrawing Groups : The trifluoromethoxy group (OCF₃) enhances electrophilic substitution resistance compared to trifluoromethyl (CF₃) due to its stronger electron-withdrawing nature .

- Halogen Positioning : Bromo at position 2 (meta to the amine) in 2-Bromo-5-(trifluoromethyl)aniline increases steric hindrance, reducing reactivity in coupling reactions compared to para-substituted analogs .

Physical Properties :

- The refractive index of 3-Bromo-5-(trifluoromethoxy)aniline (1.511) suggests moderate polarizability, typical of halogenated aromatics .

- Higher molecular weights (e.g., 274.46 for 3-Bromo-5-chloro-2-(trifluoromethyl)aniline) correlate with increased melting points and solubility challenges .

Applications :

- Biological Activity : Trifluoromethoxy anilines are precursors to Schiff bases with antioxidant and antimicrobial properties .

- Agrochemicals : Chloro and bromo substituents enhance pesticidal activity by improving lipid membrane penetration .

Research Findings and Case Studies

Reactivity in Cross-Coupling Reactions

Biological Activity

2-Bromo-3-chloro-5-(trifluoromethoxy)aniline is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of bromine, chlorine, and a trifluoromethoxy group, is part of a broader class of halogenated anilines known for their diverse biological properties.

Chemical Structure and Properties

The molecular formula for 2-Bromo-3-chloro-5-(trifluoromethoxy)aniline is C7H5BrClF3NO. The trifluoromethoxy group significantly influences the compound's electronic properties and reactivity, making it a candidate for various biological applications.

Biological Activity Overview

Research into the biological activity of 2-Bromo-3-chloro-5-(trifluoromethoxy)aniline indicates several potential therapeutic applications:

- Antimicrobial Activity : Compounds with similar structural features have been shown to exhibit antimicrobial properties, particularly against resistant strains of bacteria and fungi. The presence of halogens enhances the ability to disrupt microbial membranes or interfere with metabolic pathways.

- Anticancer Potential : Halogenated anilines have been investigated for their anticancer activities. The trifluoromethoxy group can enhance the lipophilicity and bioavailability of the compound, potentially increasing its efficacy against various cancer cell lines.

- Inhibition of Enzymatic Activity : Some studies suggest that compounds with similar structures can inhibit key enzymes involved in disease processes, such as kinases or proteases, which are critical in cancer progression and microbial resistance.

Structure-Activity Relationship (SAR)

A detailed SAR analysis has indicated that the substitution pattern on the aniline ring significantly affects biological activity. For instance:

- Halogen Substitution : The presence of bromine and chlorine at specific positions has been shown to enhance potency against certain biological targets compared to non-halogenated analogs.

- Trifluoromethoxy Group : This group has been associated with improved interactions with biological macromolecules due to its electron-withdrawing properties, which can stabilize interactions with nucleophilic sites on target proteins.

Case Studies

- Antimicrobial Screening : In a study involving a series of halogenated anilines, 2-Bromo-3-chloro-5-(trifluoromethoxy)aniline exhibited significant activity against Mycobacterium tuberculosis, suggesting its potential as a lead compound in antitubercular drug development .

- Cytotoxicity Assays : In vitro assays demonstrated that this compound could induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the activation of caspases and the disruption of mitochondrial membrane potential .

Data Table: Biological Activity Summary

Q & A

Q. What are the established synthetic routes for 2-Bromo-3-chloro-5-(trifluoromethoxy)aniline, and how can reaction yields be optimized?

Synthesis typically involves multi-step halogenation and functionalization. A plausible route starts with 3-chloro-5-(trifluoromethoxy)aniline, followed by regioselective bromination using reagents like N-bromosuccinimide (NBS) under controlled conditions. Optimization requires:

Q. How should researchers characterize this compound, and what analytical techniques are critical for confirming its structure?

Key techniques include:

- X-ray crystallography : Resolve atomic positions using SHELXL for small-molecule refinement .

- NMR spectroscopy : Identify substituent patterns (e.g., ¹⁹F NMR for trifluoromethoxy groups) .

- Mass spectrometry (MS) : Confirm molecular weight (expected m/z: ~305.45) .

- HPLC : Assess purity (>95% recommended for biological assays) .

Advanced Research Questions

Q. How do electronic effects of substituents influence the compound’s reactivity in cross-coupling reactions?

The trifluoromethoxy group is a strong para-director, while bromine and chlorine act as meta-directors. This creates competitive regioselectivity in reactions like Suzuki-Miyaura coupling:

- Electrophilic aromatic substitution : Trifluoromethoxy directs incoming electrophiles to the para position, but steric hindrance from halogens may limit reactivity .

- Buchwald-Hartwig amination : Amino groups can be introduced at the 4-position if steric effects are mitigated .

Density Functional Theory (DFT) calculations are recommended to predict reactive sites .

Q. What strategies resolve contradictions in regioselectivity observed during functionalization?

Conflicting directing effects can lead to mixed products. Solutions include:

Q. How does this compound compare structurally and functionally to analogs like 2-Bromo-5-(trifluoromethoxy)aniline?

Key differences:

- Chlorine addition : Enhances electron-withdrawing effects, altering redox potentials and binding affinities .

- Bioactivity : The chloro substituent may improve metabolic stability compared to non-chlorinated analogs .

Comparative studies using X-ray diffraction and in vitro assays (e.g., enzyme inhibition) are advised .

Q. What safety protocols are critical when handling this compound?

- PPE : Use nitrile gloves, goggles, and fume hoods due to potential skin/eye irritation .

- Storage : Keep in amber vials at –20°C to prevent degradation .

- Waste disposal : Neutralize with dilute NaOH before incineration .

Methodological Recommendations

- Crystallography : Refine crystal structures with SHELXL, leveraging high-resolution data to resolve halogen positioning .

- Synthetic Reproducibility : Document solvent purity and catalyst lot numbers, as trace metals can alter yields .

- Data Validation : Cross-validate spectral data with PubChem or crystallographic databases to address discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.